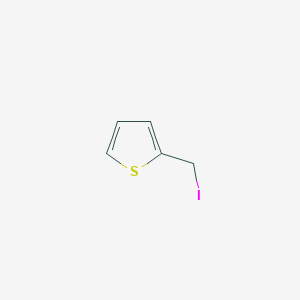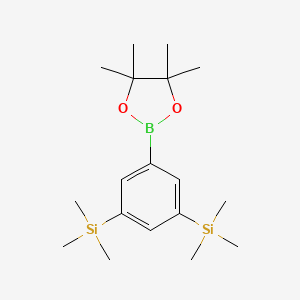
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane): is a complex organic compound featuring both boron and silicon atoms. This compound is notable for its unique structure, which includes a dioxaborolane ring and trimethylsilane groups attached to a phenylene core. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane) typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenylene core: The dioxaborolane ring is then attached to a phenylene core through a palladium-catalyzed cross-coupling reaction.
Introduction of trimethylsilane groups: Finally, trimethylsilane groups are introduced to the phenylene core using a silylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can occur at the silicon centers.
Substitution: The compound can participate in substitution reactions, especially at the phenylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Products include boronic acids or borates.
Reduction: Products include silanes or silanols.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its unique chemical properties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Electronics: The compound is used in the production of electronic components due to its conductive properties.
Coatings: It is employed in the formulation of specialized coatings with enhanced durability and performance.
作用機序
The compound exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Molecular Targets: The boron and silicon centers interact with specific molecular targets, influencing reaction pathways.
Pathways Involved: The compound participates in pathways involving electron transfer and bond formation, crucial for its catalytic activity.
類似化合物との比較
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl: Similar structure but lacks trimethylsilane groups.
Trimethylsilylphenylboronic acid: Contains both boron and silicon but in different configurations.
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Uniqueness:
Structural Complexity: The presence of both dioxaborolane and trimethylsilane groups makes it unique.
Versatility: Its ability to participate in various reactions and applications sets it apart from simpler compounds.
This detailed article provides a comprehensive overview of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H33BO2Si2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylphenyl]silane |
InChI |
InChI=1S/C18H33BO2Si2/c1-17(2)18(3,4)21-19(20-17)14-11-15(22(5,6)7)13-16(12-14)23(8,9)10/h11-13H,1-10H3 |
InChIキー |
OFIBLDXJSXHSEJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


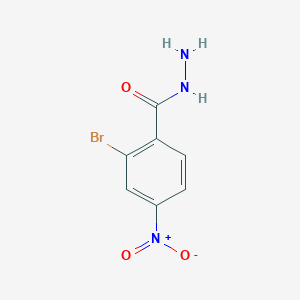

![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
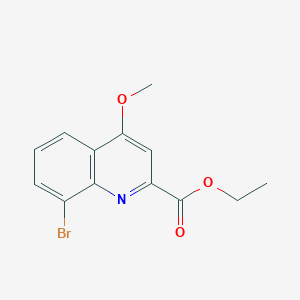
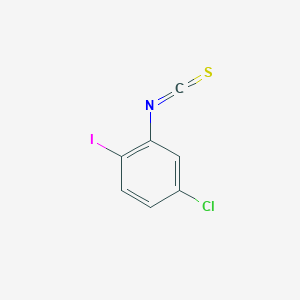
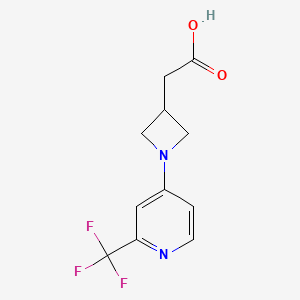
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
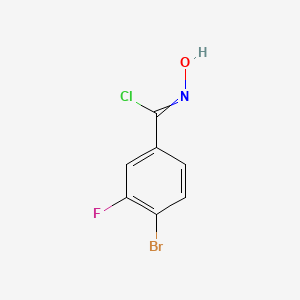
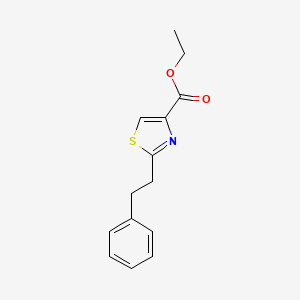
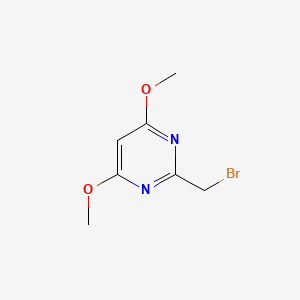
![Ethyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13683297.png)
